molecular formula C12H17Cl2N3O B3027146 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233955-59-3

1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B3027146
CAS No.: 1233955-59-3
M. Wt: 290.19
InChI Key: ZGYBJHWKRQEBGI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a piperidinyl group linked by a urea moiety. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry for drug development.

    Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and 4-piperidone as the primary starting materials.

    Formation of Urea Linkage: The 2-chloroaniline is reacted with an isocyanate derivative to form the urea linkage.

    Cyclization: The intermediate product is then subjected to cyclization with 4-piperidone to form the piperidinyl group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(piperidin-4-yl)thiourea: This compound has a similar structure but contains a thiourea linkage instead of a urea linkage, which may result in different chemical and biological properties.

    1-(2-Chlorophenyl)-3-(piperidin-4-yl)carbamate:

    1-(2-Chlorophenyl)-3-(piperidin-4-yl)amide: The amide linkage in this compound may affect its stability and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYBJHWKRQEBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-59-3
Record name Urea, N-(2-chlorophenyl)-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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